1-(tetrahydro-2H-pyran-4-yl)guanidine
Description
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
2-(oxan-4-yl)guanidine |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-5-1-3-10-4-2-5/h5H,1-4H2,(H4,7,8,9) |
InChI Key |
AERHQVIADZNUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The structural uniqueness of 1-(tetrahydro-2H-pyran-4-yl)guanidine lies in its THP ring, which distinguishes it from other guanidine derivatives. Below is a comparative analysis of key analogs:
Spectroscopic and Structural Comparisons
- NMR Analysis : The THP ring in this compound generates distinct NMR signals, such as methylene singlets (δH 3.38) and imine carbons (δC 156.6) via HMBC correlations . These features differ from analogs like 1-(cyclopropylmethyl)-1-THP-guanidine, where cyclopropylmethyl substituents introduce additional δH 0.5–1.5 ppm signals .
- Crystallographic Data: Derivatives with aromatic substituents (e.g., pyridine in 1,1,3,3-tetramethylguanidine) exhibit planar geometries conducive to π-π stacking, unlike the non-aromatic THP-based compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-(tetrahydro-2H-pyran-4-yl)guanidine, and how do reaction conditions influence yield?
- Methodological Answer :
- Multi-component reactions : Adapt protocols from tetrahydro-2H-pyran derivatives, such as combining tetrahydro-4H-pyran precursors with guanidine sources. For example, use a four-component reaction involving arylamines, aldehydes, and cyclic diketones, as demonstrated for dihydropyridinones .
- AI-driven retrosynthesis : Leverage databases like Reaxys or Pistachio to predict feasible routes. AI tools can optimize regioselectivity and minimize side products, as seen in tetrahydro-2H-pyran-4-methyl derivatives .
- Guanidine functionalization : Introduce the guanidine group via nucleophilic substitution or condensation reactions, referencing methods for 1-(4-aminobutyl)guanidine synthesis .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 210–230 nm) to assess purity, similar to analyses for tetrahydro-4H-thiopyran-4-one .
- Spectroscopy : Confirm structure via - and -NMR, comparing chemical shifts to related compounds (e.g., 1-(tetrahydro-2H-pyran-4-yl)propan-1-one: δ ~1.8–4.2 ppm for pyran protons) .
- Mass spectrometry : Validate molecular weight (expected ~185–200 g/mol based on analogs ) using ESI-MS or MALDI-TOF.
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 3–7), as tetrahydro-2H-pyran derivatives often exhibit moderate polarity .
- Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation, following protocols for guanidine-containing compounds .
Advanced Research Questions
Q. How does the tetrahydro-2H-pyran ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Conformational analysis : Use DFT (Density Functional Theory) calculations to evaluate the pyran ring’s chair conformation and its steric effects on guanidine group accessibility .
- Kinetic studies : Compare reaction rates with non-cyclic guanidines (e.g., 1-(4-aminobutyl)guanidine ) to quantify ring-induced electronic modulation.
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?
- Methodological Answer :
- Extraction : Employ SPE (Solid-Phase Extraction) with hydrophilic-lipophilic balance cartridges, optimized for polar metabolites like imidacloprid-derived guanidines .
- Detection : Use LC-MS/MS with MRM (Multiple Reaction Monitoring) transitions specific to the guanidine moiety (e.g., m/z 60 → 44 for fragmentation patterns ).
Q. How can computational models predict the compound’s thermodynamic stability and potential degradation pathways?
- Methodological Answer :
- Molecular dynamics simulations : Model degradation under varying pH and temperature, referencing stability data for tetrahydro-2H-pyran-4-yl derivatives .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyran ring) with half-life in aqueous environments .
Q. What strategies mitigate side reactions during functionalization of the guanidine group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
